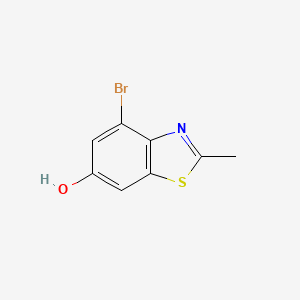
4-Bromo-2-methyl-6-benzothiazolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methyl-6-benzothiazolol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 6th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-methyl-6-benzothiazolol can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenol with appropriate brominated and methylated precursors. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Synthetic Route:
Starting Materials: 2-Aminothiophenol, 4-Bromo-2-iodobenzothiazole, and methylating agents.
Reaction Conditions: The reaction is often carried out in the presence of a palladium catalyst under Suzuki–Miyaura cross-coupling conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Analyse Chemischer Reaktionen
4-Bromo-2-methyl-6-benzothiazolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Benzothiazoles: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methyl-6-benzothiazolol has a wide range of applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-methyl-6-benzothiazolol can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound’s combination of bromine, methyl, and hydroxyl groups provides a unique set of chemical properties, making it versatile for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H6BrNOS |
|---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
4-bromo-2-methyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H6BrNOS/c1-4-10-8-6(9)2-5(11)3-7(8)12-4/h2-3,11H,1H3 |
InChI-Schlüssel |
SQNIDZWEUXBSCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C=C2Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



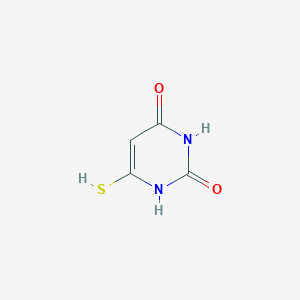
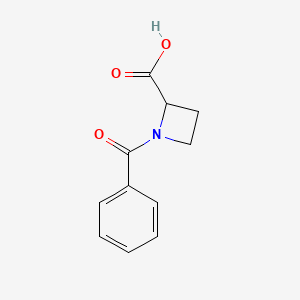
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
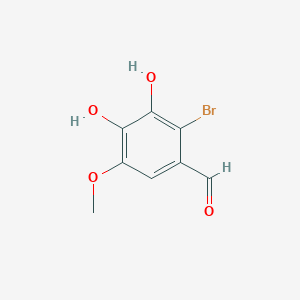
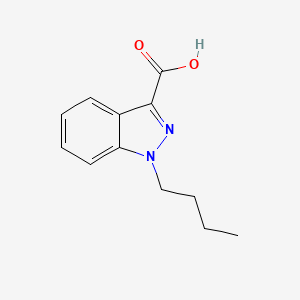



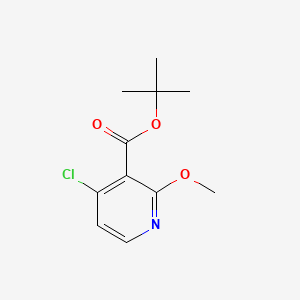
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)

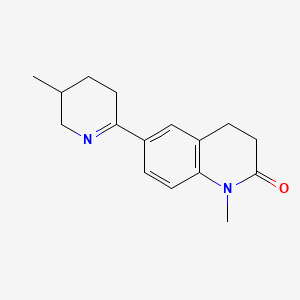
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)
